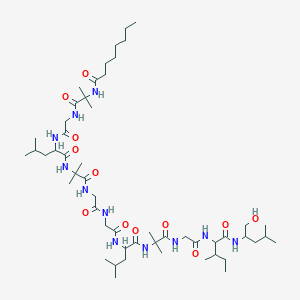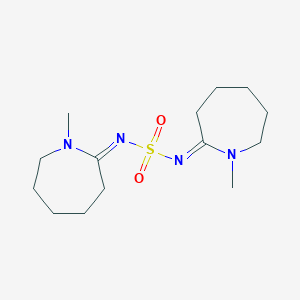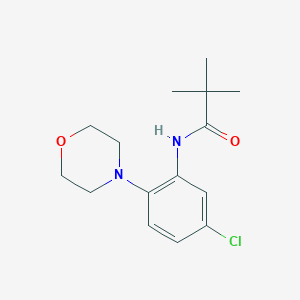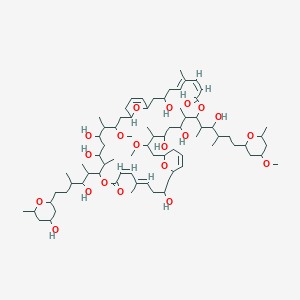![molecular formula C16H19NO4 B237646 1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one CAS No. 130263-10-4](/img/structure/B237646.png)
1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Structure : The compound consists of a piperidin-2-one ring with a 3-(3,4-dimethoxyphenyl)prop-2-enoyl substituent .
Molecular Structure Analysis
The compound’s molecular structure features a piperidin-2-one ring with a cinnamoyl (3-(3,4-dimethoxyphenyl)prop-2-enoyl) group attached. The E configuration of the double bond in the cinnamoyl moiety is crucial .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Potential Therapeutic Applications
This compound, also known as 3’-Demethoxypiplartine , is isolated from the herbs of Piper longum L. . It has been studied for its potential therapeutic applications due to its structural similarity to other bioactive alkaloids. In medicinal chemistry, researchers explore its synthesis and modifications to enhance its pharmacological profile for potential use in treating various diseases.
Pharmacology: Drug Development
In pharmacology, 1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one is examined for its drug-like properties, including its efficacy, bioavailability, and safety profile. Its role in inducing γ globin gene expression suggests potential in developing treatments for conditions like sickle cell anemia .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one' involves the condensation of 3,4-dimethoxybenzaldehyde with 3-(piperidin-2-yl)prop-2-en-1-ol followed by cyclization and acylation to form the final product.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "3-(piperidin-2-yl)prop-2-en-1-ol", "Acetic anhydride", "Sodium acetate", "Methanol", "Ethyl acetate", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Ice" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxybenzaldehyde with 3-(piperidin-2-yl)prop-2-en-1-ol in the presence of acetic anhydride and sodium acetate to form the intermediate 1-(3-(3,4-dimethoxyphenyl)prop-2-en-1-yl)piperidin-3-ol.", "Step 2: Cyclization of the intermediate with acetic anhydride in the presence of hydrochloric acid to form the intermediate 1-(3-(3,4-dimethoxyphenyl)prop-2-en-1-yl)piperidin-2-one.", "Step 3: Acylation of the intermediate with acetic anhydride in the presence of sodium acetate to form the final product 1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one.", "Step 4: Purification of the final product by recrystallization from methanol/ethyl acetate/diethyl ether and drying over ice." ] } | |
CAS-Nummer |
130263-10-4 |
Produktname |
1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one |
Molekularformel |
C16H19NO4 |
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
1-[3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperidin-2-one |
InChI |
InChI=1S/C16H19NO4/c1-20-13-8-6-12(11-14(13)21-2)7-9-16(19)17-10-4-3-5-15(17)18/h6-9,11H,3-5,10H2,1-2H3 |
InChI-Schlüssel |
YQXUGVCMIWBNGS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCCCC2=O)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCCCC2=O)OC |
Aussehen |
Powder |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237565.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B237570.png)

![2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B237588.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B237589.png)
![2-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B237592.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-3,4-dimethoxybenzamide](/img/structure/B237593.png)
![5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B237595.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B237603.png)




![3,3',10-trihydroxy-4,7'-dimethoxy-7-methylspiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-5',8',9-trione](/img/structure/B237628.png)